The Chemical and Pharmacological Profile of 5-Cyclopropyl-1H-indole: A Technical Guide for Drug Discovery
The Chemical and Pharmacological Profile of 5-Cyclopropyl-1H-indole: A Technical Guide for Drug Discovery
Executive Summary
In contemporary medicinal chemistry, the indole ring is universally recognized as a privileged scaffold. The strategic functionalization of this core—specifically the introduction of a cyclopropyl group at the C5 position—yields 5-Cyclopropyl-1H-indole . This modification profoundly alters the molecule's physicochemical properties, enhancing lipophilicity, metabolic stability, and target binding affinity. This guide provides an in-depth analysis of the structural rationale, chemical properties, and a self-validating synthetic protocol for 5-cyclopropyl-1H-indole, designed for drug development professionals.
Chemical Identity and Physicochemical Properties
5-Cyclopropyl-1H-indole is characterized by a fused benzene and pyrrole ring system (indole) substituted with a highly strained, three-membered cycloalkane ring at the 5-position[1]. This structural combination is typically a solid at room temperature and exhibits moderate to high solubility in standard organic solvents.
Quantitative Data Summary
The fundamental chemical identifiers and physicochemical properties are summarized below:
| Property | Value |
| IUPAC Name | 5-cyclopropyl-1H-indole |
| CAS Number | 893739-92-9 |
| Molecular Formula | C11H11N |
| Molecular Weight | 157.21 g/mol |
| Exact Mass | 157.0891 Da |
| SMILES String | C1CC1c1ccc2c(cc[nH]2)c1 |
| InChIKey | TUEAWFOWZWBRBR-UHFFFAOYSA-N |
Data compiled from authoritative chemical databases[2],[1].
Structural Rationale in Medicinal Chemistry
The decision to incorporate a cyclopropyl group rather than a linear or branched alkyl chain (such as propyl or isopropyl) is driven by specific pharmacokinetic and pharmacodynamic causalities:
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Lipophilic Efficiency (LipE): The cyclopropyl ring increases the overall lipophilicity (LogP) of the scaffold without significantly increasing the molecular weight or the number of rotatable bonds. This directly correlates to enhanced cell membrane permeability[1].
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Metabolic Stability via Steric Shielding: Linear alkyl chains are highly susceptible to cytochrome P450-mediated oxidative metabolism (e.g., aliphatic hydroxylation). The strained C-C bonds of the cyclopropane ring are significantly more resistant to such degradation. In structure-activity relationship (SAR) studies—such as the development of broad-spectrum arenavirus cell entry inhibitors—the 5-cyclopropylindole moiety has been explicitly utilized to improve human liver microsome (HLM) metabolic stability while maintaining nanomolar potency[3].
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Conformational Rigidity: The fixed 60° bond angles of the cyclopropyl group project into hydrophobic binding pockets with a defined vector, reducing the entropic penalty upon receptor binding and optimizing target affinity[1].
Figure 1: Pharmacological advantages of integrating the 5-cyclopropylindole scaffold.
Synthetic Methodology: The Suzuki-Miyaura Cross-Coupling
The most robust, scalable, and field-proven method for synthesizing 5-cyclopropyl-1H-indole is the palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-bromoindole with cyclopropylboronic acid[4].
Mechanistic Causality & Reagent Selection
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Catalyst & Ligand: Palladium acetate (Pd(OAc)₂) combined with tricyclohexylphosphine (PCy₃) is optimal. PCy₃ is an electron-rich, sterically bulky ligand that accelerates the oxidative addition of the deactivated aryl bromide and stabilizes the resulting Pd(II) intermediate[5].
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Boronic Acid Dynamics: Cyclopropylboronic acid is inherently unstable under prolonged thermal stress and can undergo proto-deboronation[6]. To counteract this, an excess (1.4 equivalents) is utilized to drive the reaction to completion before degradation occurs[5].
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Base & Solvent: A mild base like potassium phosphate (K₃PO₄) in a biphasic Toluene/H₂O mixture is critical. The water dissolves the inorganic base, facilitating the formation of the reactive boronate species required for transmetalation, while avoiding the harsh conditions that could degrade the indole core[5].
Figure 2: Suzuki-Miyaura cross-coupling catalytic cycle for synthesizing 5-cyclopropyl-1H-indole.
Experimental Protocol: Self-Validating Synthesis Workflow
The following step-by-step protocol is designed as a self-validating system, ensuring that researchers can visually and chemically verify the success of each phase[4],[5].
Materials Required:
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5-Bromoindole (1.0 equiv)
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Cyclopropylboronic acid (1.4 equiv)
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Palladium(II) acetate [Pd(OAc)₂] (0.05 equiv)
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Tricyclohexylphosphine [PCy₃] (0.10 equiv)
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Potassium phosphate [K₃PO₄] (3.0 equiv)
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Toluene / Deionized H₂O (10:1 v/v ratio)
Step-by-Step Procedure
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Solvent Degassing: Vigorously bubble argon or nitrogen gas through the Toluene/H₂O solvent mixture for 20–30 minutes.
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Causality: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the electron-rich PCy₃ ligand to an inactive phosphine oxide, which would immediately stall the catalytic cycle.
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Reagent Assembly: In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge the 5-bromoindole, cyclopropylboronic acid, Pd(OAc)₂, PCy₃, and K₃PO₄.
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Causality: Adding solid reagents prior to the solvent minimizes the risk of introducing atmospheric oxygen during material transfer. The 1.4 equivalents of cyclopropylboronic acid compensate for base-catalyzed proto-deboronation[6].
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Reaction Initiation: Introduce the degassed solvent mixture via a syringe. Seal the flask and heat the biphasic mixture to 100 °C with vigorous stirring for 12–16 hours.
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Causality: Vigorous stirring is critical in biphasic systems to maximize the interfacial surface area between the organic phase (containing the Pd-complex) and the aqueous phase (containing the base and boronate).
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In-Process Monitoring (Self-Validation): Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (9:1) solvent system, or via GC-MS[4].
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Causality: The reaction is deemed successful and complete when the lower-Rf spot corresponding to 5-bromoindole is completely consumed. This visual cue prevents premature quenching and maximizes yield.
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Quenching and Phase Separation: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the phases and extract the aqueous layer twice with ethyl acetate (15 mL each).
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Causality: The biphasic dilution safely quenches the reaction and partitions the highly lipophilic 5-cyclopropyl-1H-indole into the organic layer, leaving inorganic palladium salts and phosphate byproducts in the aqueous phase[4].
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Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (Hexane/EtOAc gradient).
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Causality: Silica gel chromatography effectively isolates the target compound from residual triphenylphosphine oxide and any trace homocoupled indole byproducts, yielding pure 5-cyclopropyl-1H-indole[5].
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References
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[2] Buy 1H-Indole, 5-cyclopropyl- from HANGZHOU LEAP CHEM CO., LTD. - ECHEMI. Echemi. URL:
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[1] CAS 893739-92-9: 5-Cyclopropyl-1H-indole | CymitQuimica. CymitQuimica. URL:
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[3] SAR studies of 4-acyl-1,6-dialkylpiperazin-2-one arenavirus cell entry inhibitors - PMC. National Institutes of Health (NIH). URL:
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[4] Application Notes: Functional Group Tolerance in Cyclopropylboronic Acid Reactions - Benchchem. Benchchem. URL:
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[6] Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC. National Institutes of Health (NIH). URL:
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[5] Design, Synthesis and Functionalisation of 3-D Building Blocks for Fragment-Based Drug Discovery & Studies Towards the Synth. White Rose University Consortium. URL:
Sources
- 1. CAS 893739-92-9: 5-Cyclopropyl-1H-indole | CymitQuimica [cymitquimica.com]
- 2. echemi.com [echemi.com]
- 3. SAR studies of 4-acyl-1,6-dialkylpiperazin-2-one arenavirus cell entry inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 6. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
